molecular formula C19H27N3O2 B2472917 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894012-54-5

1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2472917
CAS RN: 894012-54-5
M. Wt: 329.444
InChI Key: BEUJCJJWAQODHH-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a cyclohexyl and a pyrrolidinyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The cyclohexyl group is a six-membered carbon ring, which can exist in various conformations . The pyrrolidinyl group is a five-membered ring containing nitrogen, which is part of many bioactive compounds .


Molecular Structure Analysis

The cyclohexyl group in the compound can adopt various conformations, with the chair conformation being the most stable . The pyrrolidinyl group, being a five-membered ring, would have some angle strain.


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid, which would spontaneously decarboxylate to release carbon dioxide .

Scientific Research Applications

Urease Inhibition

Urease inhibitors have potential applications as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring urease inhibition further. Patented urease inhibitors include hydroxamic acids, phosphoramidates, urea derivatives, and heterocyclic compounds, underscoring the unexplored potential in this field. This research suggests that 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, as a urea derivative, could be relevant for medical applications involving urease inhibition (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

Urea biosensors, utilizing enzyme urease (Urs) for detecting and quantifying urea concentration, are crucial for diagnosing various health conditions, including renal failure and hepatic failure. The advancement in urea biosensors involves materials like nanoparticles and conducting polymers for enzyme immobilization, indicating potential research applications of urea derivatives in improving biosensor functionality and sensitivity (Botewad et al., 2021).

Drug Design

The hydrogen bonding capabilities of ureas, including derivatives like 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, are integral in drug design for enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. These urea derivatives are studied for their roles in modulating biological targets, indicating their broad applicability in medicinal chemistry (Jagtap et al., 2017).

Fertilizers

Urea derivatives serve as components in slow-release fertilizers, offering benefits like improved fertility management and reduced environmental pollution. The mineralization of these compounds is influenced by microbial activity, highlighting the role of urea-based products in sustainable agriculture (Alexander & Helm, 1990).

Energy Storage

Exploring urea as a hydrogen carrier for fuel cells presents a sustainable approach to energy storage. Urea's attributes, such as non-toxicity, stability, and cheap availability, alongside advancements in extracting hydrogen from urea, underline its potential for safe and sustainable energy supply solutions (Rollinson et al., 2011).

Future Directions

The study of urea derivatives is a vibrant field in medicinal chemistry, and new compounds with this functional group are continually being synthesized and tested for biological activity . This specific compound could potentially be studied for such activity, depending on its exact structure and properties.

properties

IUPAC Name

1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-15(12-18(22)23)20-19(24)21(2)16-6-4-3-5-7-16/h8-11,15-16H,3-7,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUJCJJWAQODHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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